Eravacycline

Vue d'ensemble

Description

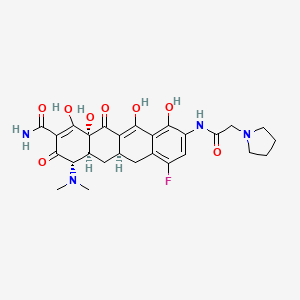

L’éravacycline est un antibiotique fluorocycline synthétique appartenant à la classe des tétracyclines. Il est connu pour son activité à large spectre contre une variété de bactéries Gram-positives et Gram-négatives, y compris les souches multirésistantes. L’éravacycline est principalement utilisée pour traiter les infections intra-abdominales compliquées et s’est avérée prometteuse dans la lutte contre les agents pathogènes résistants aux antibiotiques .

Mécanisme D'action

L’éravacycline exerce ses effets en se liant à la sous-unité ribosomique 30S des bactéries, inhibant ainsi la synthèse des protéines. Cela empêche l’incorporation de résidus d’acides aminés dans les chaînes peptidiques en élongation, arrêtant efficacement la croissance bactérienne. Le composé est bactériostatique contre les bactéries Gram-positives, mais a montré une activité bactéricide contre certaines souches d’Escherichia coli et de Klebsiella pneumoniae .

Analyse Biochimique

Biochemical Properties

Eravacycline disrupts bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the incorporation of amino acid residues into elongating peptide chains . This activity is largely unaffected by common tetracycline resistance mechanisms .

Cellular Effects

This compound has shown broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains . It has been used to treat a range of infections such as intraabdominal infections, pneumonia, and diabetic foot infections .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the 30S ribosomal subunit of the bacterial ribosome, which prevents the incorporation of amino acid residues into elongating peptide chains . This disruption of protein synthesis inhibits bacterial growth and proliferation .

Temporal Effects in Laboratory Settings

This compound has demonstrated consistent efficacy over time in laboratory settings . It has shown a high level of clinical efficacy in a variety of infections, including against multidrug-resistant bacteria .

Dosage Effects in Animal Models

In animal models, this compound has shown efficacy in mouse septicemia models, with 50% protective dose (PD50) values of ≤1 mg/kg of body weight once a day against Staphylococcus aureus, including tetracycline-resistant isolates of methicillin-resistant S. aureus (MRSA), and Streptococcus pyogenes .

Metabolic Pathways

This compound is primarily cleared through nonrenal pathways

Transport and Distribution

The volume of distribution for this compound is greater than extracellular fluid, suggesting distribution beyond the central compartment . This indicates that this compound may be used to treat a variety of infections throughout the body .

Subcellular Localization

This compound, like other tetracyclines, is believed to penetrate bacterial cells and bind to the 30S ribosomal subunit

Méthodes De Préparation

L’éravacycline est synthétisée par une approche de synthèse totale, qui implique la création du composé à partir de précurseurs chimiques plus simples. La voie de synthèse comprend la modification de la structure de base de la tétracycline, en particulier l’ajout d’un atome de fluor en position C-7 et d’un groupe pyrrolidinoacétamido en position C-9 . Les méthodes de production industrielle impliquent l’utilisation de techniques de synthèse organique avancées pour garantir la pureté et l’efficacité du produit final .

Analyse Des Réactions Chimiques

L’éravacycline subit diverses réactions chimiques, notamment :

Oxydation : L’éravacycline peut être oxydée dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule d’éravacycline.

Substitution : Les réactions de substitution, telles que l’halogénation, peuvent introduire de nouveaux groupes fonctionnels dans la molécule. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les agents halogénants comme le chlore. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

L’éravacycline a une large gamme d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des fluorocyclines.

Biologie : Étudié pour ses effets sur la synthèse des protéines bactériennes et les mécanismes de résistance.

Médecine : Principalement utilisé pour traiter les infections intra-abdominales compliquées et est en cours d’exploration pour d’autres infections causées par des bactéries multirésistantes

Industrie : Utilisé dans le développement de nouveaux antibiotiques et agents antimicrobiens.

Applications De Recherche Scientifique

Eravacycline has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the synthesis and reactivity of fluorocyclines.

Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.

Medicine: Primarily used to treat complicated intra-abdominal infections and is being explored for other infections caused by multi-drug resistant bacteria

Industry: Utilized in the development of new antibiotics and antimicrobial agents.

Comparaison Avec Des Composés Similaires

L’éravacycline est structurellement similaire à la tigécycline, un autre dérivé de la tétracycline. L’éravacycline présente des modifications uniques, telles que l’atome de fluor en position C-7 et le groupe pyrrolidinoacétamido en position C-9, qui améliorent son activité contre les bactéries résistantes . D’autres composés similaires comprennent la doxycycline et la minocycline, qui appartiennent également à la classe des tétracyclines, mais diffèrent par leur structure chimique et leur spectre d’activité .

L’éravacycline se distingue par sa puissance accrue et son spectre d’activité plus large, ce qui en fait une option précieuse dans la lutte contre les infections résistantes aux antibiotiques .

Propriétés

IUPAC Name |

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O8/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33)/t11-,13-,20-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLMFDDQCHURPW-ISIOAQNYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026285 | |

| Record name | Eravacycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Eravacycline is a fluorocycline antibacterial of the tetracycline class of antibacterial drugs. Eravacycline disrupts bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the incorporation of amino acid residues into elongating peptide chains. In general, eravacycline is bacteriostatic against gram-positive bacteria (e.g., Staphylococcus aureus and Enterococcus faecalis); however, in vitro bactericidal activity has been shown against certain strains of Escherichia coli and Klebsiella pneumoniae. | |

| Record name | Eravacycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1207283-85-9 | |

| Record name | Eravacycline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207283859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eravacycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eravacycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(4S,4aS,5aR,12aS)-4-(dimethylamino)-7-fluoro-3,10,12,12a-tetrahydroxy-1,11-dioxo-9-[2-(pyrrolidin-1-yl)acetamido]-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide] dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERAVACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07896928ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride](/img/structure/B3026922.png)

![7-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B3026927.png)

![2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3026933.png)

![methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B3026934.png)

![1h-Pyrrolo[3,2-b]pyridin-7-ol](/img/structure/B3026938.png)